![molecular formula C10H10Cl2N2OS B2722013 N-(cyanomethyl)-4-(2,5-dichlorothiophen-3-yl)butanamide CAS No. 1423806-77-2](/img/structure/B2722013.png)
N-(cyanomethyl)-4-(2,5-dichlorothiophen-3-yl)butanamide
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Overview
Description
N-(cyanomethyl)-4-(2,5-dichlorothiophen-3-yl)butanamide, also known as CTB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the potassium channel, which plays an important role in the regulation of cellular excitability. The unique properties of CTB make it an ideal tool for investigating the mechanisms underlying neuronal excitability and synaptic transmission.
Mechanism of Action
N-(cyanomethyl)-4-(2,5-dichlorothiophen-3-yl)butanamide works by blocking the potassium channels in neurons, which leads to an increase in the excitability of the cells. This increase in excitability can lead to enhanced synaptic transmission and neuronal firing, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific context in which it is used. In general, this compound has been shown to enhance synaptic transmission and neuronal firing, which can have both beneficial and detrimental effects depending on the context. This compound has also been shown to have anti-inflammatory effects, which may be relevant to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(cyanomethyl)-4-(2,5-dichlorothiophen-3-yl)butanamide is its potency and specificity as a potassium channel inhibitor. This makes it an ideal tool for investigating the mechanisms underlying neuronal excitability and synaptic transmission. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experimental contexts.
Future Directions
There are many potential future directions for research involving N-(cyanomethyl)-4-(2,5-dichlorothiophen-3-yl)butanamide. One area of interest is the development of new and more potent potassium channel inhibitors that can be used in a wider range of experimental contexts. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders such as epilepsy and stroke. Finally, there is also interest in exploring the potential anti-inflammatory effects of this compound, which may have broader implications for the treatment of a range of diseases.
Synthesis Methods
The synthesis of N-(cyanomethyl)-4-(2,5-dichlorothiophen-3-yl)butanamide involves several steps, including the reaction of 2,5-dichlorothiophene-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(cyanomethyl)butanamide. The final product is obtained through a purification process involving recrystallization.
Scientific Research Applications
N-(cyanomethyl)-4-(2,5-dichlorothiophen-3-yl)butanamide has been widely used in scientific research for its ability to inhibit potassium channels. It has been used to investigate the mechanisms underlying neuronal excitability and synaptic transmission, as well as the role of potassium channels in the regulation of cellular excitability. This compound has also been used in studies of epilepsy, stroke, and other neurological disorders.
properties
IUPAC Name |
N-(cyanomethyl)-4-(2,5-dichlorothiophen-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2OS/c11-8-6-7(10(12)16-8)2-1-3-9(15)14-5-4-13/h6H,1-3,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDZGAJIJYKYDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CCCC(=O)NCC#N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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